molecular formula C15H14FNO2 B2474595 2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232823-80-1

2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2474595
CAS RN: 1232823-80-1
M. Wt: 259.28
InChI Key: RZLASFGZWCBIPK-RQZCQDPDSA-N
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Description

2-(E)-[(4-Fluoro-2-Methylphenyl)imino]methyl)-6-Methoxyphenol, also known as 4-Fluoro-2-methyl-6-methoxy-benzene-1-amine, is a synthetic molecule that has been studied in recent years for its potential applications in scientific research. It is a derivative of the benzene ring and contains a fluoro-methyl group attached to the ring. This molecule has been studied for its ability to act as a substrate for various enzymes, as well as its ability to interact with other molecules and proteins.

Scientific Research Applications

Spectroscopy and Crystal Structure

  • A study conducted by Alaşalvar et al. (2015) focused on the spectroscopy studies and crystal structure of a related compound. They used FTIR, NMR, and X-ray crystallographic techniques for characterization, and performed theoretical calculations using density functional theory (DFT). The study revealed that the compound's structure is stabilized by intermolecular hydrogen bonds, forming a 2D network structure (Alaşalvar, Soylu, Hayvalı, & Ünver, 2015).

Synthesis and Structural Analysis

  • Ashfaq et al. (2022) focused on the synthesis of halo-functionalized crystalline Schiff base compounds, including derivatives similar to the target compound. They used single-crystal X-ray diffraction (SC-XRD) studies for structural determination and employed Hirshfeld surface analysis for exploring intermolecular interactions. This study contributes to the understanding of the role of fluorine atoms in stabilizing crystal packing (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).

Chemical Activity and DNA Interaction Studies

  • Güzel et al. (2020) synthesized and characterized a similar compound using various spectroscopic methods. Their theoretical calculations provided insights into the compound's electrophilic and nucleophilic nature, and they also investigated the interactions between the molecule and DNA bases, which could be crucial for understanding its potential biological activities (Güzel, Demircioğlu, Çiçek, & Ağar, 2020).

Antibacterial and Antioxidant Activities

  • Oloyede-Akinsulere et al. (2018) synthesized and characterized several tridentate substituted salicylaldimines, including compounds similar to the target molecule. They tested these compounds for their antibacterial and antioxidant activities, providing insights into the potential therapeutic applications of these compounds (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLASFGZWCBIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol

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